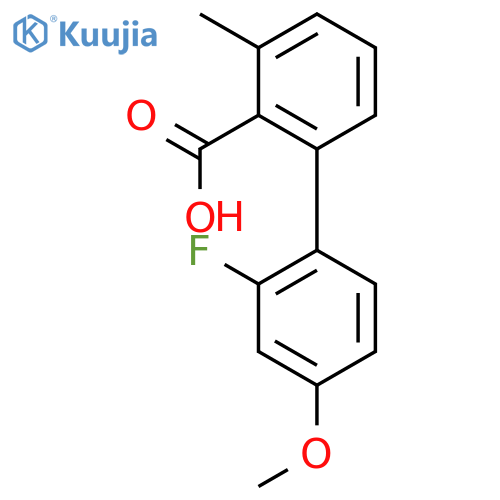

Cas no 1261952-95-7 (2-(2-fluoro-4-methoxyphenyl)-6-methylbenzoic Acid)

1261952-95-7 structure

商品名:2-(2-fluoro-4-methoxyphenyl)-6-methylbenzoic Acid

CAS番号:1261952-95-7

MF:C15H13FO3

メガワット:260.260328054428

MDL:MFCD18320576

CID:1223279

PubChem ID:53226478

2-(2-fluoro-4-methoxyphenyl)-6-methylbenzoic Acid 化学的及び物理的性質

名前と識別子

-

- 2-(2-fluoro-4-methoxyphenyl)-6-methylbenzoic Acid

- 2-(2-Fluoro-4-methoxyphenyl)-6-methylbenzoic acid, 95%

- DTXSID50690096

- 1261952-95-7

- 2'-Fluoro-4'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid

- MFCD18320576

-

- MDL: MFCD18320576

- インチ: InChI=1S/C15H13FO3/c1-9-4-3-5-12(14(9)15(17)18)11-7-6-10(19-2)8-13(11)16/h3-8H,1-2H3,(H,17,18)

- InChIKey: TYIIHCKUKPEZDE-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C(=CC=C1)C2=C(C=C(C=C2)OC)F)C(=O)O

計算された属性

- せいみつぶんしりょう: 260.08487243g/mol

- どういたいしつりょう: 260.08487243g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 321

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 46.5Ų

2-(2-fluoro-4-methoxyphenyl)-6-methylbenzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB327756-5g |

2-(2-Fluoro-4-methoxyphenyl)-6-methylbenzoic acid, 95%; . |

1261952-95-7 | 95% | 5g |

€1159.00 | 2024-06-08 | |

| abcr | AB327756-5 g |

2-(2-Fluoro-4-methoxyphenyl)-6-methylbenzoic acid, 95%; . |

1261952-95-7 | 95% | 5g |

€1159.00 | 2023-04-26 |

2-(2-fluoro-4-methoxyphenyl)-6-methylbenzoic Acid 関連文献

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

1261952-95-7 (2-(2-fluoro-4-methoxyphenyl)-6-methylbenzoic Acid) 関連製品

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261952-95-7)2-(2-fluoro-4-methoxyphenyl)-6-methylbenzoic Acid

清らかである:99%

はかる:5g

価格 ($):687.0